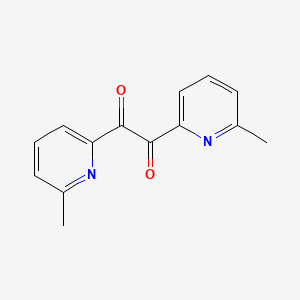
1,3-Dichloro-2-(chloromethyl)propane
Übersicht
Beschreibung
1,3-Dichloro-2-(chloromethyl)propane is a halogenated hydrocarbon . It has a molecular formula of C4H7Cl3 and an average mass of 161.457 Da .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-2-(chloromethyl)propane consists of a propane backbone with two chlorine atoms substituted at the 1 and 3 positions and a chloromethyl group substituted at the 2 position .Wissenschaftliche Forschungsanwendungen
Environmental Pollution and Bioremediation
- 1,3-Dichloro-2-(chloromethyl)propane, as a chlorinated propane, is recognized as a significant environmental pollutant. Research by Bosma and Janssen (1998) explored the biotransformation of chlorinated propanes, including 1,3-dichloropropane, by Methylosinus trichosporium OB3b. This study highlighted the potential for using methane monooxygenase for environmental remediation of pollutants like 1,3-dichloro-2-(chloromethyl)propane (Bosma & Janssen, 1998).
Chemical Synthesis and Molecular Structure Analysis
- Research on the molecular structure of 3-chloro-2-chloromethyl-1-propene, closely related to 1,3-dichloro-2-(chloromethyl)propane, was conducted by Shen (1979). This study, using electron diffraction, provided detailed insights into the molecular structure, critical for understanding the chemical behavior and potential applications of such compounds (Shen, 1979).
Atmospheric Chemistry
- The atmospheric reactions of compounds like 1,3-dichloropropene, which bear structural similarities to 1,3-dichloro-2-(chloromethyl)propane, were studied by Tuazon et al. (1984). This research is crucial in understanding the environmental impact and atmospheric lifetimes of such chlorinated compounds, contributing to environmental risk assessments (Tuazon, Atkinson, Winer, & Pitts, 1984).
Corrosion Inhibition
- Ouali et al. (2013) investigated the use of compounds including 1,1'-propane-1,3-diylbis[3-(chloromethyl)-5-methyl-1Hpyrazole], structurally related to 1,3-dichloro-2-(chloromethyl)propane, as corrosion inhibitors for steel. This research expands the potential industrial applications of such chloromethyl compounds in protecting materials from corrosion (Ouali, Chetouani, Hammouti, Aouniti, Touzani, Kadiria, & Nlated, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-dichloro-2-(chloromethyl)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c5-1-4(2-6)3-7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPBQWRIKLQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550376 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(chloromethyl)propane | |
CAS RN |
66703-69-3 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'1,N'2-bis[(1E)-[4-(diethylamino)phenyl]methylidene]ethanedihydrazide](/img/structure/B3055674.png)








![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3055689.png)



